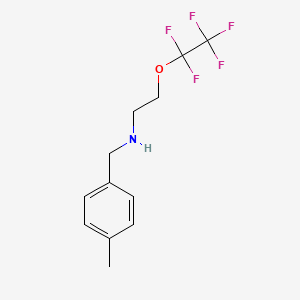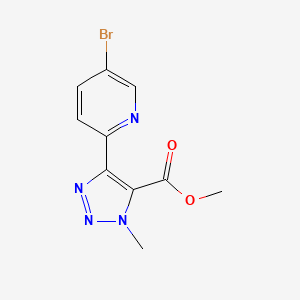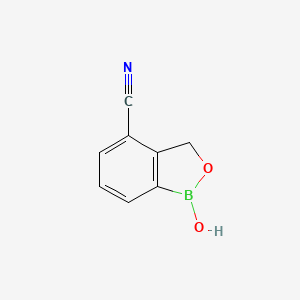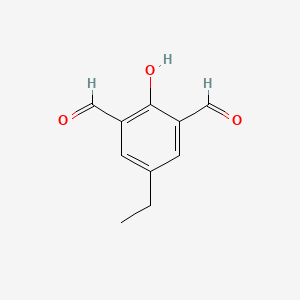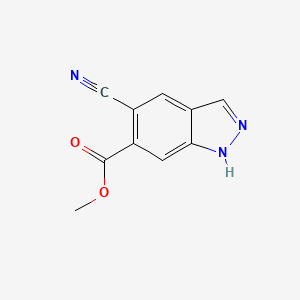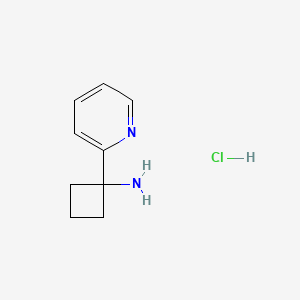
1-(Pyridin-2-yl)cyclobutanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of cyclobutanamine, where the amine group is substituted with a pyridin-2-yl group.
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the cyclobutanamine ring. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(Pyridin-2-yl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the formation of secondary or tertiary amines.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pyridin-2-yl)cyclobutanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(Pyridin-2-yl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:
Cyclobutanamine derivatives: These compounds share the cyclobutanamine core structure but differ in the substituents attached to the amine group.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups attached to it.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are known for their biological activities.
The uniqueness of this compound lies in its combination of the cyclobutanamine and pyridine moieties, which confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-pyridin-2-ylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(5-3-6-9)8-4-1-2-7-11-8;/h1-2,4,7H,3,5-6,10H2;1H |
InChI Key |
FGSKUHLUSMCKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)
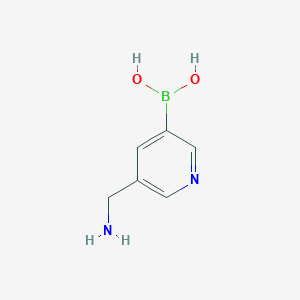

![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)

